2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid
Description
Chemical Structure:
2-[(Benzyloxy)carbonyl]cyclohexane-1-carboxylic acid (CAS: 200948-88-5) features a cyclohexane backbone with a carboxylic acid group at position 1 and a benzyloxycarbonyl (Cbz) group at position 2. The Cbz group is a widely used protecting group for amines in peptide synthesis and organic chemistry.
Molecular Formula: C₁₅H₁₈O₄
Molecular Weight: 262.31 g/mol
Key Properties:
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTICJOPDXYGIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid typically involves the protection of cyclohexanecarboxylic acid with a benzyloxycarbonyl group. One common method is the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyloxycarbonyl group can be reduced to yield the parent cyclohexanecarboxylic acid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexanecarboxylic acid.
Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiepileptic Drug Development
One of the notable applications of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid is its role as an intermediate in the synthesis of lacosamide, an antiepileptic medication. Lacosamide functions by modulating sodium channels, which are critical in nerve cell communication and can be implicated in seizure activity. The synthesis process utilizing this compound allows for a more efficient production pathway that avoids the use of expensive reagents, thereby reducing costs and improving accessibility for pharmaceutical manufacturing .
Potential Anti-inflammatory Properties
Research suggests that derivatives of cyclohexane carboxylic acids may exhibit anti-inflammatory properties. The benzyloxycarbonyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert therapeutic effects. Investigations into the anti-inflammatory mechanisms of such compounds could lead to new treatments for conditions like arthritis or other inflammatory diseases.
Organic Synthesis Applications
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex organic molecules. The benzyloxycarbonyl (Cbz) protecting group is particularly valuable in peptide synthesis, where it can protect amines during coupling reactions .
Synthesis of Peptide Derivatives
In peptide chemistry, this compound can be utilized to protect amino acids during peptide bond formation. This protection strategy is essential for synthesizing peptides with multiple functional groups that require selective reactions without interference from other reactive sites .
Case Study 1: Lacosamide Synthesis
A patent outlines a novel synthetic route for lacosamide that incorporates this compound as a key intermediate. This method demonstrates significant cost savings and efficiency improvements over traditional synthesis routes, highlighting the compound's importance in pharmaceutical applications .
Case Study 2: Peptide Synthesis
In a study focused on developing new peptide therapeutics, researchers employed this compound as a protecting group for amino acids. The study illustrated how the compound facilitated the successful assembly of complex peptide sequences while maintaining high yields and purity .
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic Acid (CAS: 331986-99-3)
Molecular Formula: C₁₅H₁₉NO₃ Structural Difference: The benzyloxycarbonyl group is replaced with a benzylaminocarbonyl group, converting the carbonate to a urea-like linkage. Key Implications:
- Reactivity: The amide linkage may enhance stability under basic conditions but reduce susceptibility to hydrogenolysis compared to the Cbz group .
- Applications: Potential use in peptidomimetics or as a protease inhibitor scaffold due to urea’s hydrogen-bonding capacity.
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2231674-62-5)
Molecular Formula: C₁₅H₁₇NO₄ Structural Difference: A bicyclo[2.1.1]hexane system replaces the cyclohexane, introducing rigidity. Key Implications:
2-[2-(6-Aminohexanoyloxymethyl)-2-(hydroxymethyl)butoxy]carbonylcyclohexane-1-carboxylic Acid
Molecular Formula: C₂₁H₃₁NO₈ Structural Difference: A branched ester chain with a terminal amino group is appended to the cyclohexane core. Key Implications:
Cyclohexanecarboxylic Acid, 2-[[(2-Hydroxyethyl)methylamino]carbonyl]- (CAS: 918306-39-5)
Molecular Formula: C₁₁H₁₉NO₄ Structural Difference: The Cbz group is replaced with a methyl-hydroxyethyl amide. Key Implications:
- Hydrogen Bonding : The hydroxyl group introduces polarity, improving aqueous solubility.
- Stability : The tertiary amide may resist enzymatic degradation compared to primary/secondary amides .
Comparative Data Table
Research Findings and Implications
- Protecting Group Stability: The Cbz group in the parent compound is cleaved via hydrogenolysis, whereas the benzylaminocarbonyl analog requires stronger acidic conditions .
- Solubility Trends : Hydroxyl-containing derivatives (e.g., ) exhibit improved aqueous solubility, while bicyclic systems () may suffer from hydrophobicity.
- Biological Activity : Conformationally restricted analogs (e.g., bicyclo derivatives) show promise in targeting rigid binding pockets in enzymes .
Biological Activity
2-[(Benzyloxy)carbonyl]cyclohexane-1-carboxylic acid, also known by its CAS number 151434-99-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15O3
- Molecular Weight : 233.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxy group enhances lipophilicity, which may facilitate membrane permeability and improve bioavailability.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against several bacterial strains.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Enzyme Inhibition | Inhibition of cyclooxygenase (COX) |
Case Studies
-
Anti-inflammatory Study :
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels. This suggests its potential utility in treating inflammatory diseases. -
Antimicrobial Evaluation :
In vitro tests revealed that the compound exhibited notable antimicrobial effects against common pathogens including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels. -
Enzyme Inhibition Analysis :
The compound was evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), which are key players in the inflammatory process. Results showed a significant reduction in COX activity, supporting its anti-inflammatory claims.
Q & A
Q. What are the optimal synthetic routes for introducing the benzyloxycarbonyl group onto the cyclohexane backbone?
The benzyloxycarbonyl (Cbz) group is typically introduced via Friedel-Crafts acylation or nucleophilic substitution. For example, cyclohexanone derivatives can react with benzyloxycarbonyl chloride under basic conditions. Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Catalytic Lewis acids (e.g., AlCl₃) may enhance electrophilic acylation efficiency .
Q. How can the stereochemistry of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid be confirmed experimentally?
Q. What strategies are employed to achieve enantioselective synthesis of this compound?
Asymmetric catalysis using chiral auxiliaries or organocatalysts is key. For example, Evans oxazolidinones can induce stereocontrol during acylation. Alternatively, enzymatic resolution (e.g., lipase-mediated hydrolysis) separates enantiomers. Recent studies highlight Ru-based catalysts for hydrogenation steps to control cyclohexane ring stereochemistry .
Q. How do computational methods predict the reactivity of the benzyloxycarbonyl group under acidic/basic conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states. The Cbz group’s electron-withdrawing nature increases carboxylic acid acidity (predicted pKa ~2.5), while basic conditions may hydrolyze the ester moiety. Solvent effects (e.g., DMSO vs. water) are modeled using polarizable continuum models (PCM) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 40–75% for Friedel-Crafts acylation) arise from varying catalyst purity or moisture sensitivity. Systematic optimization includes:
Q. How does substituent positioning on the cyclohexane ring influence bioactivity in related analogs?
Substituents at the 2-position (e.g., Cbz) enhance steric interactions with enzyme active sites. Fluorinated analogs (e.g., 4-fluorobenzoyl derivatives) show increased lipophilicity (logP +0.5), improving blood-brain barrier penetration in neurological targets. Comparative SAR studies use IC₅₀ values from enzyme inhibition assays .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill management : Neutralize acidic residues with sodium bicarbonate .
Q. How can the benzyloxycarbonyl group be selectively removed without degrading the carboxylic acid?
Hydrogenolysis with Pd/C (10% wt) under H₂ (1 atm) in ethanol selectively cleaves the Cbz group. Alternatives include TFA-mediated deprotection (for acid-stable substrates). Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
